Reduced Boiling Point vs. Non-Fluorinated 6-Oxabicyclo[3.1.0]hexane
The introduction of the gem-difluoro group significantly alters the compound's physical properties compared to the parent, non-fluorinated 6-oxabicyclo[3.1.0]hexane (cyclopentene oxide). The target compound exhibits a notably lower boiling point, indicating higher volatility, which is a critical consideration for its handling and application in synthetic processes [1]. This shift in boiling point is a direct consequence of the fluorine substitution [2].
| Evidence Dimension | Boiling Point at Atmospheric Pressure (760 mmHg) |
|---|---|
| Target Compound Data | 91.3 ± 20.0 °C |
| Comparator Or Baseline | 6-Oxabicyclo[3.1.0]hexane (CAS 285-67-6): 102.0 ± 0.0 °C |
| Quantified Difference | Approximately 10.7 °C lower for the difluorinated analog |
| Conditions | Predicted boiling point values at standard atmospheric pressure (760 mmHg) |
Why This Matters
The lower boiling point signifies higher volatility, which impacts handling, distillation, and storage conditions, making the difluorinated compound more prone to evaporation and requiring stricter containment compared to its non-fluorinated analog.
- [1] ChemSpider. (1S,5S)-2,2-Difluoro-6-oxabicyclo[3.1.0]hexane. Legacy.chemspider.com. Record accessed April 2026. View Source
- [2] ChemSpider. 6-Oxabicyclo[3.1.0]hexane. Legacy.chemspider.com. Record accessed April 2026. View Source
